molecular formula C11H18N4O B2575265 1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine CAS No. 1484860-97-0

1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine

Cat. No.: B2575265
CAS No.: 1484860-97-0
M. Wt: 222.292
InChI Key: HSAYHTNPRJLSEQ-UHFFFAOYSA-N
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Description

1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the first position, a 2-methylpiperidine-1-carbonyl group at the fifth position, and an amine group at the fourth position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced at the first position of the pyrazole ring through alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the 2-Methylpiperidine-1-Carbonyl Group: The 2-methylpiperidine-1-carbonyl group can be attached to the fifth position of the pyrazole ring through acylation reactions using 2-methylpiperidine-1-carbonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Amine Group: The amine group can be introduced at the fourth position of the pyrazole ring through nucleophilic substitution reactions using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or other reactive sites on the molecule using nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may yield corresponding reduced products, and substitution may yield various substituted derivatives.

Scientific Research Applications

1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one: A structurally similar compound with a pyridine ring instead of a pyrazole ring.

    1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine: A similar compound with the amine group at the third position of the pyrazole ring.

Uniqueness

1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

(4-amino-2-methylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8-5-3-4-6-15(8)11(16)10-9(12)7-13-14(10)2/h7-8H,3-6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAYHTNPRJLSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=C(C=NN2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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